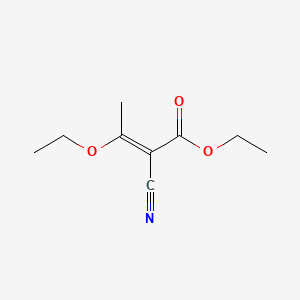
Ethyl (E)-2-cyano-3-ethoxycrotonate
Descripción general
Descripción
Ethyl (E)-2-cyano-3-ethoxycrotonate is an organic compound that belongs to the class of α,β-unsaturated esters. This compound is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH₂CH₃) attached to a crotonate backbone. It is widely used in organic synthesis due to its versatile reactivity and ability to participate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (E)-2-cyano-3-ethoxycrotonate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or toluene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sodium ethoxide or potassium tert-butoxide can be employed to facilitate the reaction. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (E)-2-cyano-3-ethoxycrotonate undergoes a variety of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding adducts.
Michael Addition: Due to the presence of the α,β-unsaturated ester moiety, it readily participates in Michael addition reactions with nucleophiles like enolates and organometallic reagents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as ammonia, primary amines, and thiols in the presence of a base like triethylamine.
Michael Addition: Enolates generated from ketones or esters using bases like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Addition: Formation of substituted amides, ethers, or thioethers.
Michael Addition: Formation of β-substituted esters.
Hydrolysis: Formation of ethyl cyanoacetate and ethanol.
Aplicaciones Científicas De Investigación
Ethyl (E)-2-cyano-3-ethoxycrotonate has numerous applications in scientific research, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form diverse chemical structures.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of ethyl (E)-2-cyano-3-ethoxycrotonate involves its reactivity towards nucleophiles and electrophiles. The cyano group and the α,β-unsaturated ester moiety make it a versatile compound for various chemical transformations. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions.
Comparación Con Compuestos Similares
Ethyl (E)-2-cyano-3-methoxycrotonate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl (E)-2-cyano-3-ethoxycrotonate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (E)-2-cyano-3-butoxycrotonate: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the ethoxy group provides different steric and electronic effects compared to its analogs, influencing its behavior in chemical reactions and biological systems.
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-ethoxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXFOGAYPIPTKF-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C#N)/C(=O)OCC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)




![N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine](/img/structure/B3041671.png)

![Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate](/img/structure/B3041675.png)
![2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide](/img/structure/B3041677.png)

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B3041680.png)
